Maggiemycin -

Maggiemycin

Catalog Number: EVT-1587699
CAS Number:
Molecular Formula: C22H18O9
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maggiemycin is a natural product found in Streptomyces with data available.
Overview

Maggiemycin is a novel anthracyclinone antibiotic with significant antitumor properties, derived from a strain of the genus Streptomyces. It was first isolated and characterized in the 1980s, and has since been studied for its potential in cancer treatment due to its ability to inhibit tumor cell growth. The compound's structure and biological activity have been extensively analyzed, leading to insights into its mechanism of action and synthesis methods.

Source and Classification

Maggiemycin is produced by a specific strain of Streptomyces (ATCC No. 39235). It falls under the classification of anthracyclinone antibiotics, which are known for their use in cancer therapy. These compounds are characterized by their ability to intercalate DNA, disrupting cellular processes and leading to apoptosis in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Maggiemycin involves several steps, primarily utilizing fermentation techniques. The initial isolation process includes culturing the Streptomyces strain in a suitable medium, followed by extraction using polar solvents. The key steps in the synthesis include:

  1. Fermentation: Culturing the Streptomyces strain under controlled conditions to maximize yield.
  2. Extraction: Filtering the culture broth and extracting the mycelium with an acidic polar solvent mixture (ethanol-water-hydrochloric acid).
  3. Purification: The extract is then subjected to liquid-liquid extraction with chloroform, followed by concentration under vacuum to obtain crude Maggiemycin .

This multi-step process allows for the effective isolation and purification of Maggiemycin from other metabolites produced during fermentation.

Molecular Structure Analysis

Structure and Data

Maggiemycin's molecular structure is characterized by a complex arrangement typical of anthracyclinones. Its molecular formula is C21H16O8C_{21}H_{16}O_8 with a molecular weight of 396 g/mol. The structure includes multiple hydroxyl groups and a characteristic sugar moiety, which are crucial for its biological activity .

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to confirm its structure, revealing distinct peaks that correspond to various protons within the molecule. The absence of specific protons in derivatives like anhydromaggiemycin further aids in structural elucidation .

Chemical Reactions Analysis

Reactions and Technical Details

Maggiemycin undergoes several chemical reactions that are pivotal for its biological activity. Key reactions include:

  1. DNA Intercalation: Maggiemycin intercalates between DNA base pairs, disrupting replication and transcription processes.
  2. Reactive Oxygen Species Generation: Upon reduction, it generates reactive oxygen species that can induce oxidative stress in cells.
  3. Enzymatic Reactions: It may also be metabolized by cellular enzymes, leading to various active metabolites that contribute to its antitumor effects .

These reactions highlight Maggiemycin's potential as an effective chemotherapeutic agent.

Mechanism of Action

Process and Data

The mechanism of action of Maggiemycin primarily involves its interaction with DNA. By intercalating into the DNA helix, it prevents proper replication and transcription, ultimately leading to cell death through apoptosis. This mechanism is similar to other anthracycline antibiotics, which have been widely used in clinical settings for cancer treatment.

Studies have shown that Maggiemycin exhibits potent activity against various tumor cell lines, including KB (human oral epidermoid carcinoma), P388 (murine leukemia), and L1210 (murine lymphocytic leukemia). Notably, anhydromaggiemycin has demonstrated even greater efficacy compared to Maggiemycin itself .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Maggiemycin presents several notable physical and chemical properties:

  • Appearance: Red powder
  • Melting Point: 125°-127°C
  • Solubility: Soluble in polar organic solvents such as chloroform
  • Stability: Sensitive to light and moisture; requires careful storage conditions .

These properties influence its handling in laboratory settings as well as its formulation for therapeutic use.

Applications

Scientific Uses

Maggiemycin has significant potential applications in oncology due to its antitumor properties. Research continues into its effectiveness against various cancers, with studies exploring:

  • Combination Therapies: Investigating synergistic effects when used alongside other chemotherapeutic agents.
  • Mechanistic Studies: Further understanding its interactions at the molecular level can lead to improved drug design.
  • Clinical Trials: Ongoing trials assess its efficacy and safety profiles in humans .

The exploration of Maggiemycin's applications highlights its promise as a valuable compound in cancer treatment strategies.

Introduction to Maggiemycin as a Novel Anthracyclinone Antibiotic

Historical Context of Anthracyclinone Discovery and Therapeutic Relevance

Anthracyclines represent one of the most effective classes of anticancer agents ever developed, with activity against a broader range of malignancies than any other chemotherapeutic class. The prototypical anthracyclines—daunorubicin and doxorubicin—were isolated from Streptomyces peucetius in the 1960s and revolutionized oncology treatment. These compounds feature a tetracyclic aglycone (anthracyclinone) core linked to an amino sugar, enabling multimodal mechanisms of action including DNA intercalation, topoisomerase II poisoning, and reactive oxygen species (ROS) generation [1] [6]. Despite their clinical impact, dose-limiting cardiotoxicity and multidrug resistance prompted the search for structural analogs with improved therapeutic indices. Over 2,000 anthracycline derivatives have been synthesized or isolated from natural sources, yet only epirubicin and idarubicin achieved widespread clinical adoption due to reduced toxicity or enhanced efficacy profiles [1] [2]. This historical backdrop underscores the significance of discovering novel anthracyclinones like maggiemycin, which may overcome limitations of first-generation agents.

Table 1: Clinically Relevant Anthracyclines and Their Applications

CompoundSource OrganismPrimary Clinical ApplicationsStructural Distinction
DaunorubicinStreptomyces peucetiusAcute leukemiasC-14 hydrogen
DoxorubicinMutant S. peucetiusBreast, lung, ovarian cancers, lymphomasC-14 hydroxyl group
EpirubicinSemisyntheticBreast, gastric cancers4'-epimer of doxorubicin
IdarubicinSemisyntheticAcute myeloid leukemiaLack of C-4 methoxy group
MaggiemycinStreptomyces sp. ATCC 39235Experimental (in vitro antitumor activity)Ethyl side chain at C-2

Maggiemycin: Isolation and Taxonomic Classification of Source Organism

Maggiemycin (NSC-D344012) and its derivative anhydromaggiemycin were isolated from the actinomycete strain Streptomyces sp. ATCC 39235, an unspeciated soil-dwelling bacterium. The discovery employed a combination of bioactivity-guided fractionation and chromatographic techniques:

  • Fermentation & Extraction: Cultures were grown in complex media, and bioactive compounds were extracted using organic solvents (e.g., chloroform) under acidic conditions [5].
  • Bioautography: Preliminary detection utilized Bacillus subtilis growth inhibition assays to identify fractions with antibacterial activity—a proxy for DNA-targeting potential [3] [5].
  • Chromatographic Purification: Silica gel column chromatography separated maggiemycin from co-produced analogs. Key fractions were identified by red pigmentation characteristic of anthraquinones [5].
  • Structural Confirmation: UV-Vis, IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry established the planar structure. Partial synthesis from ε-rhodomycinone confirmed the aglycone scaffold [3].

Maggiemycin’s structure features a tetracyclic anthraquinone core with a 2-ethyl side chain and hydroxyl groups at C-4, C-5, C-7, and C-12. Unlike clinical anthracyclines (e.g., doxorubicin), it lacks the daunosamine sugar moiety, classifying it as an anthracyclinone aglycone. Its C-1 methyl ester group distinguishes it from simpler anthraquinones [3] [5].

Table 2: Isolation and Characterization of Maggiemycin

ParameterMaggiemycinAnhydromaggiemycin
Molecular FormulaC₂₄H₂₂O₉C₂₄H₂₀O₈
Isolation SolventChloroform-methanol-acetic acidChloroform extracts
ChromatographySilica gel (benzene:chloroform gradients)Preparative TLC
Key Spectral Data¹H NMR (CDCl₃): δ 1.85 (3H, t, J=7 Hz, CH₂CH₃)EI-MS: m/z 436 [M]⁺
Bioactivity ScreenBacillus subtilis bioautographyKB, P388, L1210 cell lines

Rationale for Investigating Maggiemycin in Oncology Research

Maggiemycin warrants investigation due to its unique structural features and demonstrated in vitro antitumor activity:

  • Mechanistic Advantages: As an aglycone, maggiemycin bypasses sugar-mediated resistance mechanisms (e.g., efflux pumps). Its ethyl side chain at C-2 enhances lipophilicity, potentially improving cellular uptake and DNA binding kinetics [3] [5].
  • Bioactivity Profile: Maggiemycin exhibits inhibitory activity against murine leukemia (P388, L1210) and human nasopharyngeal carcinoma (KB) cell lines. Anhydromaggiemycin—a dehydration product—shows superior potency, suggesting structure-activity relationships (SAR) explovable via derivatization [3].
  • Target Engagement: Like classical anthracyclines, maggiemycin intercalates DNA and poisons topoisomerase II, evidenced by DNA cleavage assays and molecular modeling. Its planar chromophore inserts between base pairs, while hydroxyl groups coordinate with DNA backbone phosphates [8].
  • Synergy with Modern Approaches: Anthracyclines remain irreplaceable in triple-negative breast cancer (TNBC) and lymphomas where targeted therapies fail. Maggiemycin’s novel scaffold could serve as a progenitor for antibody-drug conjugates (ADCs) or nanoparticle-delivered agents to enhance tumor specificity [1] [2].

Table 3: Research Rationale for Maggiemycin Development

Scientific OpportunityEvidenceTherapeutic Implication
Structural Novelty2-Ethyl side chain; aglycone core; C-1 methyl esterBypasses glycoside-mediated resistance
In Vitro PotencyIC₅₀ vs. KB, P388, L1210 cells (anhydromaggiemycin > maggiemycin)Activity against leukemia/lymphoma models
Target SpecificityDNA intercalation; TOP2A inhibitionBroad applicability in solid/hematologic tumors
Technical FeasibilityPartial synthesis from ε-rhodomycinoneScalable production via semisynthesis

Properties

Product Name

Maggiemycin

IUPAC Name

methyl 2-ethyl-2,5,7,12-tetrahydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate

Molecular Formula

C22H18O9

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C22H18O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,16,23,27-28,30H,3,7H2,1-2H3

InChI Key

FCUPTGDGQULLKX-UHFFFAOYSA-N

Synonyms

maggiemycin

Canonical SMILES

CCC1(CC(=O)C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.